molecular formula C17H16ClN3O3S B10995316 ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10995316
M. Wt: 377.8 g/mol
InChI Key: NLGLQFLLSJFKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule featuring a 4-chloroindole acetyl moiety appended to the 2-amino position of the thiazole ring. The compound’s core structure includes a methyl group at position 4 and an ethyl carboxylate ester at position 5 of the thiazole. The synthesis of analogous thiazole derivatives typically involves acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate with acylating agents, such as acetic anhydride or substituted acetyl chlorides, under reflux conditions (140–150°C), followed by recrystallization from ethanol to yield pure crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, and the final product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the indole ring.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Thiazole derivatives with substitutions at the 2-amino and 4-methyl positions exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Key Findings Reference
Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate C₁₇H₁₅ClN₄O₃S (estimated) 4-Chloroindole acetyl Not explicitly reported Structural similarity to antidiabetic/antimicrobial thiazoles suggests potential activity.
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₄ClFN₂O₃S 2-Chloro-6-fluorophenyl acetyl Not reported Higher molecular weight (356.8 g/mol) may influence solubility or target affinity.
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) C₁₂H₁₁ClN₂O₂S 4-Chlorobenzyl amino Antidiabetic (NIDDM) Demonstrated significant glucose reduction in STZ-induced diabetic rats. Chlorobenzyl group critical.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate C₂₂H₁₇ClFN₃O₂S Pyrazolyl with 4-Cl and 4-F-phenyl Antimicrobial Structural complexity enhances binding to microbial targets. Crystallographic data available.
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₃H₁₁Cl₂NO₂S 2,5-Dichlorophenyl Not reported Lower molecular weight (316.2 g/mol) may improve pharmacokinetics.

Key Observations

Substituent Impact on Bioactivity :

  • Chloro-substituted aromatic groups (e.g., 4-chlorobenzyl in BAC) are critical for antidiabetic activity, likely due to enhanced hydrophobic interactions with target proteins .
  • Fluorine incorporation (e.g., in ’s compound) may improve metabolic stability or binding affinity via electronegative effects .

Synthetic Yields and Purity :

  • Analogous compounds synthesized via acetylation (e.g., ethyl 2-acetamido-4-methylthiazole-5-carboxylate) achieve yields of ~74% with high crystallinity, suggesting reliable scalability .

Therapeutic Potential: Pyrazolyl-thiazole hybrids () demonstrate antimicrobial activity, while chlorobenzyl-thiazoles () target metabolic disorders.

Crystallographic and Intermolecular Interactions :

  • Isostructural chloro/bromo derivatives () reveal that halogen bonding and π-stacking dominate intermolecular interactions, influencing crystal packing and solubility .

Structural Flexibility :

  • Replacement of the indole group with phenyl, pyrazolyl, or benzyl moieties alters steric and electronic profiles, enabling tailored drug design .

Biological Activity

Ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives, characterized by its unique structural features, including an ethyl ester functional group and an indole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and regenerative medicine.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H15ClN2O3S\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This indicates the presence of several functional groups that may influence its biological activity. The chloro group on the indole ring is particularly noteworthy as it may enhance pharmacological properties by affecting interactions with biological targets.

Biological Activities

Research indicates that compounds containing thiazole and indole structures often exhibit a variety of biological activities. This compound has shown promise in several areas:

1. Anticancer Activity:

  • Mechanism of Action: The compound has been evaluated for its ability to induce Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This property suggests potential applications in cancer therapy, particularly for reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .
  • Case Studies: A study identified derivatives of thiazole compounds that enhance Oct3/4 expression, indicating that structural modifications could lead to improved anticancer efficacy .

2. Antimicrobial Properties:

3. Pharmacological Potential:

  • Structure-Activity Relationships (SAR): Ongoing research focuses on understanding how modifications to the thiazole and indole components affect biological activity. For instance, variations in halogen substituents have been shown to impact the potency of similar compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure HighlightsUnique Features
Ethyl 4-methyl-1,3-thiazole-5-carboxylateContains a methyl group at position 4 on the thiazoleSimpler structure without indole moiety
Ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylateSimilar structure with bromine instead of chlorineVariation in halogen may affect activity
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochlorideDifferent substitution pattern on thiazoleFocused on phenolic substitution

This table illustrates how variations in chemical structure can lead to differences in biological activity and therapeutic potential.

Future Directions and Research Opportunities

The potential applications of this compound are vast, but further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic efficacy. Key areas for future research include:

1. In Vivo Studies: Conducting animal studies to assess the compound's efficacy and safety profile.

2. Mechanistic Studies: Investigating the specific pathways through which this compound exerts its biological effects.

3. Structural Optimization: Exploring modifications to enhance potency and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiazole Core Formation : Ethyl 4-methyl-1,3-thiazole-5-carboxylate derivatives are synthesized via condensation of 2-aminothiazole precursors with chloroacetyl chloride in dioxane, using triethylamine as a base .

Indole Acetylation : The 4-chloro-1H-indole moiety is acetylated using chloroacetyl chloride under reflux conditions in acetic acid, often catalyzed by sodium acetate .

Coupling Reaction : The acetylated indole is coupled to the thiazole core via an amide bond, achieved by activating the carboxylate group (e.g., using DCC/HOBt) and reacting with the amino group on the thiazole ring .

  • Key Reagents : Chloroacetyl chloride, triethylamine, sodium acetate, acetic acid.

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • The thiazole ring and indole-acetyl moiety are analyzed for planarity and bond angles (e.g., C–C bond lengths ≈ 1.35–1.45 Å, consistent with aromatic systems) .
  • Hydrogen bonding patterns (e.g., N–H···O interactions between the amide and carboxylate groups) confirm molecular packing .
  • Data-to-parameter ratios > 15 ensure structural reliability .

Q. What key functional groups influence reactivity in this compound?

  • Methodological Answer :

  • Thiazole Ring : The 4-methyl group enhances steric stability, while the 5-carboxylate ester facilitates nucleophilic substitution or hydrolysis .
  • Acetylated Indole : The 4-chloro substituent directs electrophilic substitution, and the acetyl group enables conjugation with biological targets (e.g., kinase inhibition) .
  • Amide Linkage : Susceptible to enzymatic cleavage (e.g., proteases), making it critical for prodrug design .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Selection : Reflux in acetic acid (for indole acetylation) vs. dioxane (for thiazole coupling) impacts reaction kinetics. Acetic acid increases electrophilicity of the acetylating agent .
  • Catalyst Screening : Sodium acetate (0.1 mol) in acetic acid reduces side reactions (e.g., over-acetylation) compared to stronger bases .
  • Temperature Control : Reflux at 110–120°C for 3–5 hours balances reaction completion and decomposition .
  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) can optimize variables like molar ratios and reaction time .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer :

  • Torsion Angle Analysis : SC-XRD data (e.g., dihedral angles between thiazole and indole planes ≈ 15–25°) confirm non-planar conformations, contradicting computational models predicting coplanarity .
  • Polymorphism Screening : Alternative crystal forms (e.g., monoclinic vs. orthorhombic) may arise due to solvent polarity during recrystallization, affecting solubility .
  • Validation via DFT : Density functional theory (DFT) calculations reconcile experimental bond lengths with theoretical values (Δ < 0.02 Å) .

Q. What strategies elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :

  • Molecular Docking : Docking into kinase ATP-binding pockets (e.g., EGFR) reveals hydrogen bonds between the thiazole carboxylate and Lys721 residues, suggesting competitive inhibition .
  • SAR Studies : Modifying the 4-methyl group to bulkier substituents (e.g., phenyl) reduces activity, indicating steric constraints in target binding .
  • Metabolite Tracking : LC-MS identifies hydrolysis products (e.g., free carboxylate) in cell lysates, linking stability to efficacy .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Purity Assessment : HPLC purity > 98% (λ = 254 nm) ensures activity is not confounded by impurities .
  • Cell Line Specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to differentiate target-specific effects from general cytotoxicity .
  • Dose-Response Curves : IC₅₀ values should be validated using orthogonal assays (e.g., MTT vs. apoptosis markers) to confirm consistency .

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16ClN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-8-7-11-12(18)5-4-6-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22)

InChI Key

NLGLQFLLSJFKES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.